molecular formula C21H18ClNO4 B11593047 3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid

3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B11593047
M. Wt: 383.8 g/mol
InChI Key: HOOAMYITOZBCCJ-UHFFFAOYSA-N
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Description

3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is a complex organic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a 3-(methoxycarbonyl)phenyl group

Preparation Methods

The synthesis of 3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The 4-chlorophenyl and 3-(methoxycarbonyl)phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Coupling Reactions: The propanoic acid moiety is attached via coupling reactions such as the Heck or Suzuki coupling.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, aiding in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid include:

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and applications.

Properties

Molecular Formula

C21H18ClNO4

Molecular Weight

383.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1-(3-methoxycarbonylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H18ClNO4/c1-27-21(26)15-3-2-4-18(13-15)23-17(10-12-20(24)25)9-11-19(23)14-5-7-16(22)8-6-14/h2-9,11,13H,10,12H2,1H3,(H,24,25)

InChI Key

HOOAMYITOZBCCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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